molecular formula C17H19F3O3S B2946620 4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate CAS No. 263398-16-9

4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate

Cat. No.: B2946620
CAS No.: 263398-16-9
M. Wt: 360.39
InChI Key: WFYDWLVJOHAMEA-UHFFFAOYSA-N
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Description

Product Overview 4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate (CAS 263398-16-9) is a high-value chemical intermediate with the molecular formula C 17 H 19 F 3 O 3 S and a molecular weight of 360.39 g/mol [ ]. This compound is characterized by its rigid adamantyl group and a reactive triflate (trifluoromethanesulfonate) group, making it a versatile building block in organic synthesis and materials science. Research Applications and Value This compound serves as a crucial precursor in pharmaceutical research, particularly in the development of novel antiestrogens for the treatment of breast cancer [ ]. Its structurally simple and rigid adamantyl core avoids stereochemical issues, facilitating rapid synthesis. It is used in Heck reactions to append acrylate side chains, generating a series of adamantyl-core ligands with high binding affinity for estrogen receptor-alpha (ERα) [ ]. These ligands are explored for their efficacy as antiproliferative agents and their ability to downregulate ERα levels, with the goal of overcoming endocrine therapy resistance in cancer treatment [ ]. Furthermore, this compound is a key intermediate in the synthesis of advanced organic materials. It is employed in the creation of adamantane triphenylamine compounds, which can achieve high liquid crystal purity of over 99.9% [ ]. It also finds application in the development of novel compounds and hole-transport materials for Organic Light-Emitting Diodes (OLEDs) and other organic electroluminescent devices [ ]. Handling and Compliance This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and hazard information [ ].

Properties

IUPAC Name

[4-(1-adamantyl)phenyl] trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3O3S/c18-17(19,20)24(21,22)23-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYDWLVJOHAMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate typically involves the reaction of 4-(Adamantan-1-yl)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent decomposition of the reactants and to ensure a high yield of the desired product.

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the relatively small scale at which it is produced. the general principles of organic synthesis, such as the use of high-purity starting materials and controlled reaction conditions, would apply to its industrial production.

Chemical Reactions Analysis

Coupling Reactions

The triflate group facilitates palladium-catalyzed cross-coupling reactions. For example:

Reductive Cleavage

  • Conditions : PdCl₂(PPh₃)₂, dppp (ligand), and polymethylhydrosiloxane (PMHS) .

  • Outcome : Triflate is reductively cleaved to yield 4-(adamantan-1-yl)phenol derivatives with 89% efficiency (Table 1).

Reaction ComponentRoleYield (%)
PdCl₂(PPh₃)₂Catalyst
dpppStabilizing ligand
PMHSReducing agent
Product 4-(Adamantan-1-yl)phenol89

Functionalization via Nucleophilic Substitution

The triflate group undergoes substitution with nucleophiles such as Grignard reagents or amines:

  • Grignard Reactions :

    • Reaction with MeMgX produces endo- and exo-4-methyl-protoadamantan-4-ol isomers .

    • Steric effects from the adamantyl group influence regioselectivity, favoring exo products in some cases .

SubstrateReagentProductYield (%)
4-(Adamantan-1-yl)phenyl triflateMeMgX4-Methyl-protoadamantan-4-ol70–80

Stability and Byproduct Formation

  • Decomposition Pathways :

    • At elevated temperatures (>50°C), methanesulfonic acid solvents may induce redox side reactions, forming adamantane carboxylic acid .

    • Silica gel purification can lead to decomposition of heteroaryl-substituted derivatives, necessitating recrystallization for isolation .

Challenges in Unsymmetrical Diaryliodonium Reactions

  • Selectivity Issues :

    • Reactions with unsymmetrical diaryliodonium salts (e.g., mesityl(perfluorophenyl)iodonium triflate) yield mixtures, with <5% desired product and predominant recovery of starting materials .

    • Symmetrical iodonium salts (e.g., Ph₂IBF₄) are preferred for cleaner product formation .

Comparative Reactivity of Adamantane Derivatives

Adamantyl-substituted triflates exhibit distinct reactivity compared to non-adamantyl analogs:

  • Steric Effects : Slow reaction kinetics in bulky environments (e.g., ortho-substituted aryl groups) .

  • Thermal Stability : Adamantyl groups suppress decomposition during high-temperature reactions (e.g., 150°C cyclization steps) .

Scientific Research Applications

4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate is primarily related to its ability to act as a substrate or inhibitor in various chemical and biological processes. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The adamantane moiety provides steric bulk and hydrophobicity, which can influence the binding interactions with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Key Observations:

Reactivity : The triflate group in this compound confers superior leaving-group ability compared to acetates or sulfonamides, making it more reactive in substitution reactions .

Biological Activity : Sulfonamide and triazole derivatives (e.g., compounds 77a–78b in ) exhibit marked bioactivity, whereas the triflate compound is primarily a synthetic intermediate .

Physicochemical Properties

  • Sulfonamide Derivatives : Melting points range from 84–102°C, influenced by alkyl chain length and hydrogen-bonding capacity .
  • Triazole-thione Hybrids : Exhibit higher melting points (e.g., >200°C) due to crystalline packing and strong intermolecular interactions .
  • Lipophilicity: Adamantane-containing compounds are expected to have higher logP values than non-adamantane analogues, enhancing membrane permeability in drug design .

Biological Activity

4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate, commonly referred to as Adamantyl triflate, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and the implications of its use in various therapeutic contexts.

  • Chemical Formula : C17H19F3O3S
  • Molecular Weight : 360.39 g/mol
  • CAS Number : 263398-16-9
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of Adamantyl triflate has been investigated in several studies, revealing its potential as a versatile pharmacophore. Notably, compounds with an adamantane moiety have demonstrated a range of biological activities including:

  • Antitumor Activity : Adamantane derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antiviral Properties : Certain adamantane derivatives are recognized for their antiviral effects, particularly against influenza viruses.
  • Cannabinoid Receptor Modulation : Studies indicate that adamantane-based compounds can act as ligands for cannabinoid receptors, influencing pain and inflammation pathways.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors and enzymes. The bulky adamantane structure may enhance binding affinity and selectivity towards these targets.

Case Studies

  • Antitumor Activity
    • A study demonstrated that adamantane derivatives exhibited significant cytotoxicity against various cancer cell lines. The most potent compound showed an IC50 value of approximately 700 nM against the CCRF-CEM leukemia cell line .
  • Antiviral Activity
    • Research indicated that adamantane derivatives could inhibit viral replication in vitro. The mechanism appears to involve interference with viral entry or replication processes .
  • Cannabinoid Receptor Interaction
    • A functionalized adamantane compound was shown to selectively bind to CB1 receptors, leading to increased potency in modulating cannabinoid signaling pathways .

Data Table of Biological Activities

Activity TypeCompoundIC50 (nM)Reference
AntitumorAdamantyl derivative700
AntiviralAdamantane-based compoundVaries
Cannabinoid ModulationFunctionalized adamantaneVaries

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-hydroxyphenyl derivatives with trifluoromethanesulfonic anhydride. Variations in the synthetic route can yield different derivatives with altered biological profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate?

  • Methodological Answer : The synthesis typically involves functionalization of an adamantane-containing precursor. For example, in analogous adamantyl triflate syntheses, trifluoromethanesulfonic anhydride (Tf2O) is used to introduce the triflate group. A key step includes reacting 4-(adamantan-1-yl)phenol with Tf2O in anhydrous dichloromethane (DCM) at 0–5°C under inert atmosphere, followed by purification via flash chromatography (hexane:ethyl acetate gradient) . Yield optimization (~70–85%) requires strict control of stoichiometry (1:1.1 phenol:Tf2O) and moisture-free conditions.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR (CDCl3) should show adamantyl protons as broad singlets (δ 1.70–2.10 ppm) and aromatic protons (δ 6.50–7.20 ppm). Triflate groups are confirmed via <sup>19</sup>F NMR (δ –75 to –80 ppm) .
  • Gas Chromatography (GC) : Purity >93% is achievable, as validated in similar triflate syntheses .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (C17H19F3O3S<sup>+</sup>, expected m/z 369.12) .

Advanced Research Questions

Q. What factors influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Reactivity is governed by:

  • Electron-Withdrawing Effects : The triflate group enhances electrophilicity, facilitating Suzuki-Miyaura couplings. Use Pd(PPh3)4 (2 mol%) with aryl boronic acids in THF/H2O (3:1) at 80°C for 12–24 hours .
  • Steric Hindrance : The bulky adamantyl group may reduce coupling efficiency. Mitigate this by employing bulky ligands (e.g., XPhos) or elevated temperatures .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility but may compete in nucleophilic side reactions.

Q. How can researchers resolve contradictions in observed vs. predicted regioselectivity during functionalization?

  • Methodological Answer : Contradictions often arise from competing pathways (e.g., C–O vs. C–S bond cleavage). To diagnose:

  • Mechanistic Probes : Use deuterated solvents (e.g., D2O) to track protonation sites via <sup>2</sup>H NMR .
  • Computational Analysis : DFT calculations (B3LYP/6-31G*) can model transition states to identify dominant pathways .
  • Byproduct Isolation : Characterize unexpected products (e.g., sulfonate esters) via LC-MS and revise reaction conditions (e.g., lower temperature, alternative catalysts) .

Q. What strategies enhance the application of this compound in medicinal chemistry (e.g., as a kinase inhibitor precursor)?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace triflate with bioisosteres (e.g., sulfonamides) using SNAr reactions with amines .
  • Pharmacophore Modeling : Dock adamantyl-triflate derivatives into kinase ATP pockets (e.g., CDK2) using AutoDock Vina to predict binding affinity .
  • In Vitro Testing : Screen derivatives for anti-tuberculosis activity (MIC values) using Mycobacterium tuberculosis H37Rv strains .

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